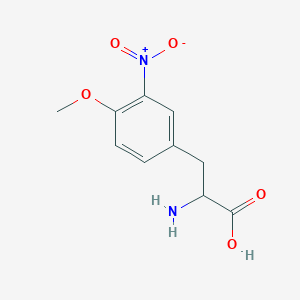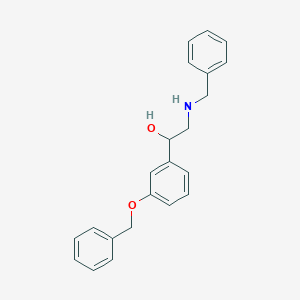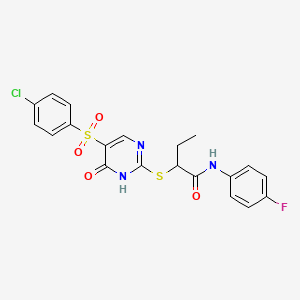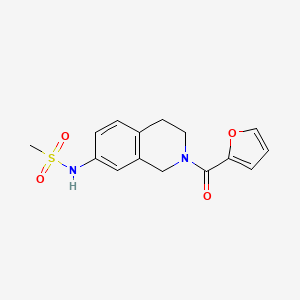
3-(1,6-ジヒドロ-6-オキソ-5-ピリミジニル)プロペン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 3-(1,6-dihydro-6-oxo-5-pyrimidinyl)-, also known as Uracil acrylic acid, is a pyrimidine-containing acrylic acid derivative. This compound has a molecular formula of C7H6N2O3 and a molecular weight of 166.136. It is used in various fields of research and industry due to its unique chemical properties.
科学的研究の応用
2-Propenoic acid, 3-(1,6-dihydro-6-oxo-5-pyrimidinyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of various materials, including coatings and adhesives, due to its unique chemical properties
準備方法
The synthesis of 2-Propenoic acid, 3-(1,6-dihydro-6-oxo-5-pyrimidinyl)- involves several steps. One common method includes the Michael addition of 3,3-dimethoxypropionate to α, β-unsaturated esters, followed by treatment with guanidine carbonate to yield the desired pyrimidine derivative . Industrial production methods may vary, but they typically involve similar reaction conditions and reagents to ensure high yield and purity.
化学反応の分析
2-Propenoic acid, 3-(1,6-dihydro-6-oxo-5-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
作用機序
The mechanism by which 2-Propenoic acid, 3-(1,6-dihydro-6-oxo-5-pyrimidinyl)- exerts its effects involves its interaction with specific molecular targets and pathways. The pyrimidine moiety in the compound can interact with nucleic acids and proteins, potentially inhibiting or modifying their functions. This interaction can lead to various biological effects, such as antiviral or anticancer activities .
類似化合物との比較
2-Propenoic acid, 3-(1,6-dihydro-6-oxo-5-pyrimidinyl)- can be compared with other pyrimidine-containing compounds, such as:
2-Propenoic acid, 2-methyl-, 2-[[[(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)amino]carbonyl]amino]ethyl ester: This compound has a similar pyrimidine structure but differs in its functional groups and applications.
3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoic esters: These derivatives have similar biological activities and are used in various research applications.
The uniqueness of 2-Propenoic acid, 3-(1,6-dihydro-6-oxo-5-pyrimidinyl)- lies in its specific chemical structure and the resulting properties, making it valuable for diverse scientific and industrial applications.
特性
IUPAC Name |
(E)-3-(6-oxo-1H-pyrimidin-5-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c10-6(11)2-1-5-3-8-4-9-7(5)12/h1-4H,(H,10,11)(H,8,9,12)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCQGWURFCVAHM-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=N1)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC=N1)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-yl]methoxy}-2-methylpyridine](/img/structure/B2479089.png)





![N-[(3-Chloro-5-fluorophenyl)methyl]-N-[1-(oxan-4-yl)ethyl]prop-2-enamide](/img/structure/B2479101.png)
![{8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B2479102.png)
![3-chloro-4-fluoro-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B2479104.png)

![2-amino-1-(2-methoxybenzyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2479107.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2479111.png)
